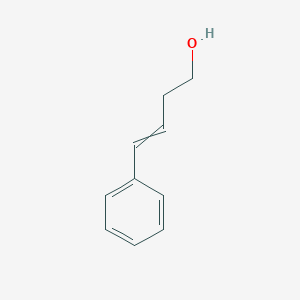
Hydroxyethylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyethylstyrene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Production
Hydroxyethylstyrene is primarily used in the production of specialty polymers. Its copolymerization with other monomers leads to materials with enhanced thermal stability, mechanical strength, and chemical resistance.
Data Table: Polymer Properties
| Polymer Type | Composition | Key Properties | Applications |
|---|---|---|---|
| Polystyrene | This compound + Styrene | High impact strength | Packaging, automotive parts |
| Polyurethane | This compound + Isocyanates | Flexible, durable | Coatings, adhesives |
| Epoxy Resins | This compound + Epoxy Monomers | Excellent adhesion | Electronics, construction |
Coatings and Adhesives
The incorporation of this compound into coatings enhances their adhesion properties and durability. These coatings are widely used in automotive finishes, industrial applications, and protective coatings for various substrates.
Case Study: Automotive Coatings
A study conducted on automotive coatings revealed that formulations containing this compound exhibited superior scratch resistance and gloss retention compared to traditional formulations. The enhanced performance was attributed to the improved crosslinking density provided by the this compound component.
Biomedical Applications
This compound has potential applications in biomedical fields due to its biocompatibility and ability to form hydrogels. These hydrogels can be utilized for drug delivery systems and tissue engineering scaffolds.
Data Table: Biomedical Applications
| Application | Description | Benefits |
|---|---|---|
| Drug Delivery Systems | Hydrogels for controlled release | Improved bioavailability |
| Tissue Engineering | Scaffolds for cell growth | Enhanced cellular adhesion |
Environmental Applications
Recent research has explored the use of this compound-based polymers in environmental applications, particularly in water treatment processes. These polymers can be engineered to adsorb pollutants from water sources effectively.
Case Study: Water Treatment
A pilot study demonstrated that this compound-based adsorbents significantly reduced heavy metal concentrations in contaminated water samples. The study highlighted the material's effectiveness in environmental remediation efforts.
Analyse Des Réactions Chimiques
Cross-Linking via Friedel-Crafts Alkylation
Hydroxyethylstyrene facilitates polystyrene cross-linking through Friedel-Crafts chemistry. Key findings include:
-
Catalysts : Phosphoric acid derivatives (e.g., Santicizer 141) lower the cross-linking onset temperature to ~220°C .
-
Inhibitors : Tris(2-methylphenyl)phosphate (TMP) raises the cross-linking temperature to >250°C by scavenging HCl and inhibiting alkylation .
-
Additive Effects :
| Additive | Cross-Linking Temperature | Catalyst Present | Reference |
|---|---|---|---|
| p-HMBC | <250°C | HCl | |
| p-HMBC + TMP (0.05%) | >250°C | None | |
| Santicizer 141 | ~220°C | Phosphoric acid |
Thermal Stability and Degradation
Copolymers containing this compound exhibit enhanced thermal resistance:
-
TGA Data :
| Copolymer | T(10% loss) (°C) | Char (%) | Gel Content (%) | Swelling Ratio (%) |
|---|---|---|---|---|
| PS | 374 | 0 | — | — |
| 1OH-18 | 407 | 6 | 67 | 1800 |
| 2OH-24 | 408 | 7 | 84 | 1800 |
| 5%1000* | 434 | 11 | 100 | 400 |
*Additive 1000 (phosphate catalyst) .
-
Key Insight : Cross-linked polymers show higher char residue (up to 11%) and reduced flammability compared to virgin polystyrene .
Polymerization and Copolymer Formation
This compound is used in block copolymer synthesis:
-
Protection Requirement : The hydroxyl group is protected with tert-butyldimethylsilyl (TBDMS) before cationic polymerization to prevent chain transfer .
-
Triblock Copolymers : Example: PTBDMES-b-PIB-b-PTBDMES, where this compound forms rigid segments alongside polyisobutylene (PIB) rubbery blocks .
-
Reaction Conditions : Polymerizations occur in CH₃Cl/methylcyclohexane at −80°C using TiCl₄ as a coinitiator .
Functional Modifications
The hydroxyl group enables further derivatization:
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2 |
Clé InChI |
IAHCIRBKFCOPEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















